Sodium scymnol sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

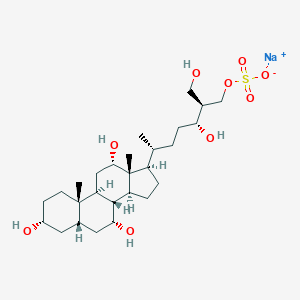

Sodium scymnol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C27H47O9S.Na and its molecular weight is 570.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Treatment of Seborrhea

Sodium scymnol sulfate has been investigated for its efficacy in treating seborrhea, a condition characterized by excessive sebum production. A patent describes the use of this compound in formulations aimed at reducing seborrheic symptoms through topical administration. The compound acts by modulating sebaceous gland activity, thus helping to restore normal sebum levels in affected individuals .

Synthesis and Characterization

Recent studies have detailed the multistep synthesis of this compound, emphasizing its structural characteristics and potential therapeutic applications. The synthesis involves protecting cholic acid derivatives before sulfation to yield the desired compound. This synthetic pathway opens avenues for producing various monosulfated sterols for pharmaceutical use .

Skin Conditioning Agent

This compound is recognized as a cosmetic ingredient with skin conditioning properties. It is recommended for use in formulations aimed at improving skin texture and hydration without being used as a fragrance component. The compound's ability to enhance skin barrier function makes it valuable in cosmetic formulations targeting dry or sensitive skin .

Bile Salt Studies

Research has shown that this compound plays a significant role in bile salt chemistry. Studies indicate that it can inhibit ATP-dependent taurocholate uptake in certain biological systems, suggesting its involvement in lipid metabolism and absorption processes . This property highlights its potential as a research tool for studying bile acid transport mechanisms.

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

119068-78-9 |

|---|---|

Molekularformel |

C27H47O9S.Na |

Molekulargewicht |

570.7 g/mol |

IUPAC-Name |

sodium;[(2S,3R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate |

InChI |

InChI=1S/C27H48O9S.Na/c1-15(4-7-22(30)16(13-28)14-36-37(33,34)35)19-5-6-20-25-21(12-24(32)27(19,20)3)26(2)9-8-18(29)10-17(26)11-23(25)31;/h15-25,28-32H,4-14H2,1-3H3,(H,33,34,35);/q;+1/p-1/t15-,16+,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-;/m1./s1 |

InChI-Schlüssel |

BYPAPZOIGAURCH-XFEBKPBNSA-M |

SMILES |

CC(CCC(C(CO)COS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Isomerische SMILES |

C[C@H](CC[C@H]([C@@H](CO)COS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Kanonische SMILES |

CC(CCC(C(CO)COS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Synonyme |

3 alpha,7 alpha,12 alpha,24,26-pentahydroxy-5 beta cholestan-27-yl sulfate scymnol sulfate ester scymnolsulphate sodium scymnol sulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.